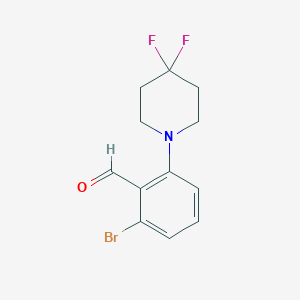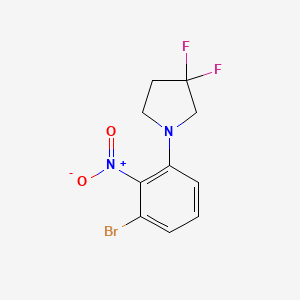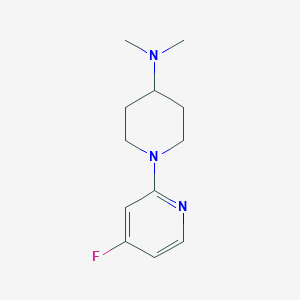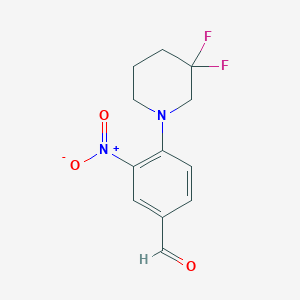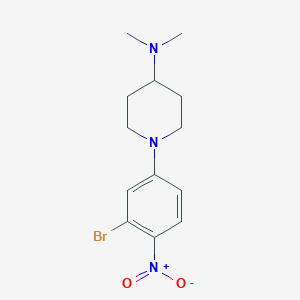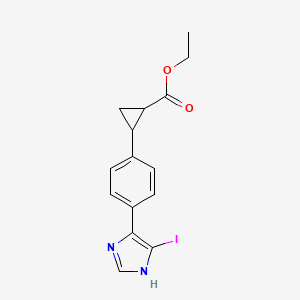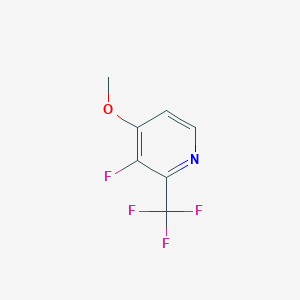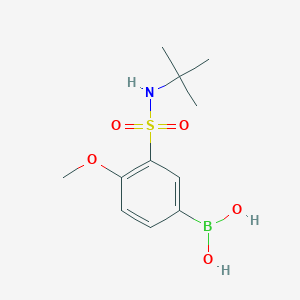
(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid
Overview
Description
“(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid” is a type of organoboron compound . It is used as a building block in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used for carbon–carbon bond formation and involves the use of organoboron reagents . The synthesis could also involve the protodeboronation of alkyl boronic esters .
Molecular Structure Analysis
The molecular formula of this compound is C10H16BNO4S . The InChI key is LSSASZPAKWQFHO-UHFFFAOYSA-N .
Chemical Reactions Analysis
As an organoboron compound, this substance can participate in various chemical reactions. One of the most common reactions involving organoboron compounds is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to form carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.11 . The melting point is 224-228 °C (dec.) (lit.) and the boiling point is 449.3 °C at 760 mmHg . The density is 1.28±0.1 g/cm3 (20 ºC 760 Torr) .
Scientific Research Applications
Strain-Induced Aryl Migration
- A study demonstrates the strain-induced 1,2-aryl migration in certain compounds related to the chemical structure . The research highlighted the rearrangement catalyzed by boron trichloride due to the strain introduced by tert-butyl functions (Pritchard et al., 2000).
N-Hydroxycarbamates as Building Blocks
- Research on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are structurally similar, shows their potential as building blocks in organic synthesis. These compounds, derived from aldehydes and tert-butyl N-hydroxycarbamate, act as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard et al., 2005).
Petasis Boronic Acid–Mannich Reaction
- A synthesis method involving N-hydroxy or alkoxy-α-aminocarboxylic acids and N-(tert-butyl sulfinyl)-α-amino carboxylic acids has been developed using a Petasis boronic acid–Mannich reaction. This method is significant for the applications of compounds similar to "(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid" (Naskar et al., 2003).
Rhodium-Catalyzed Conjugate Addition
- Research into the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters demonstrates the potential application of boronic acids in creating enantioenriched compounds. This research offers insights into the utility of compounds like "this compound" in catalysis and synthesis (Paquin et al., 2005).
Synthesis of Sulfur Analogues
- A paper on the Suzuki cross-coupling of sulfur analogues of dehydrotryptophan with boronic acids provides valuable insights into the synthesis processes involving boronic acids. This research has implications for the synthesis and application of boronic acid derivatives (Silva et al., 2002).
Asymmetric Synthesis with Cu(II) Catalyst
- The asymmetric borylation of N-tert-butanesulfinyl imines with bis(pinacolato)diboron using a Cu(II) catalyst, as described in a study, leads to the production of α-amino boronic acid derivatives. This method is significant for the synthesis of pharmaceutically relevant compounds (Buesking et al., 2014).
Tetraarylpentaborates Formation
- Research into the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex suggests potential applications in the field of inorganic chemistry and materials science (Nishihara et al., 2002).
Boronic Acid Catalysis in Amidation
- Boronic acid catalysis, as discussed in a paper, highlights the role of boronic acids in activating hydroxy functional groups to promote transformations into useful products. This has significant implications for organic reactions and the development of new synthetic methods (Hall, 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of (3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction, which is a part of the broader field of palladium-catalyzed coupling reactions . This reaction is used to form carbon-carbon bonds, a fundamental step in the synthesis of many chemical compounds, pharmaceuticals, and polymers .
Pharmacokinetics
Boronic acids in general are known for their stability and environmental benignity . They are readily prepared and can be tailored for application under specific conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability of the compound can also be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
(3-(N-(tert-butyl)sulfamoyl)-4-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes. The boronic acid group in this compound interacts with the active sites of enzymes, forming reversible covalent bonds with serine residues. This interaction inhibits the enzyme’s activity, making this compound a potent inhibitor of serine proteases. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, through its boronic acid group, further expanding its range of biochemical applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases by this compound can lead to alterations in cell signaling pathways that rely on these enzymes, ultimately affecting cellular processes such as apoptosis, proliferation, and differentiation . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group in this compound forms reversible covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is crucial for the compound’s inhibitory effects on serine proteases and other enzymes. Additionally, this compound can bind to other biomolecules, such as proteins and nucleic acids, through its boronic acid group, further influencing biochemical reactions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term studies in vitro and in vivo have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and modulation of cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively inhibit serine proteases and other enzymes without causing significant toxic or adverse effects. At higher doses, this compound may exhibit toxic effects, such as cellular damage and disruption of normal cellular functions. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by inhibiting enzymes involved in key metabolic processes. For example, the inhibition of serine proteases by this compound can affect the metabolism of proteins and peptides, leading to changes in metabolic pathways and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells. Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can exert its effects on enzymes and other biomolecules .
properties
IUPAC Name |
[3-(tert-butylsulfamoyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-11(2,3)13-19(16,17)10-7-8(12(14)15)5-6-9(10)18-4/h5-7,13-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWKYPQKXDZYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




